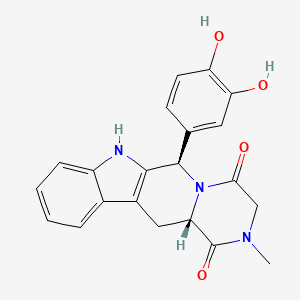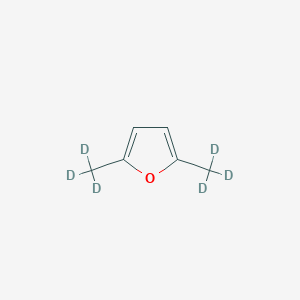
2,5-Bis(trideuteriomethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(trideuteriomethyl)furan is a deuterated derivative of 2,5-dimethylfuran, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and as a potential biofuel additive. The presence of deuterium atoms can influence the physical and chemical properties of the compound, making it a subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trideuteriomethyl)furan typically involves the deuteration of 2,5-dimethylfuran. One common method is the catalytic hydrogenation of 2,5-dimethylfuran in the presence of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms into the methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the process is typically sourced from heavy water (D2O) through electrolysis.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trideuteriomethyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the furan ring or the deuterated methyl groups.
Substitution: The deuterated methyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-3-carboxylic acid, while reduction can produce 2,5-bis(trideuteriomethyl)tetrahydrofuran.
Scientific Research Applications
2,5-Bis(trideuteriomethyl)furan has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound is explored as a potential additive in biofuels to enhance fuel properties and reduce emissions.
Mechanism of Action
The mechanism of action of 2,5-Bis(trideuteriomethyl)furan involves the interaction of its deuterated methyl groups with various molecular targets. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can lead to changes in reaction pathways and product distributions. In biological systems, deuterium substitution can affect enzyme-catalyzed reactions, potentially leading to altered metabolic profiles.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: The non-deuterated analog of 2,5-Bis(trideuteriomethyl)furan, commonly used as a biofuel additive.
2,5-Bis(hydroxymethyl)furan: A related compound with hydroxymethyl groups instead of methyl groups, used in the production of biodegradable polymers.
5-Hydroxymethylfurfural (HMF): A precursor to various furan derivatives, including this compound.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated analogs
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
102.16 g/mol |
IUPAC Name |
2,5-bis(trideuteriomethyl)furan |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D3,2D3 |
InChI Key |
GSNUFIFRDBKVIE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(O1)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


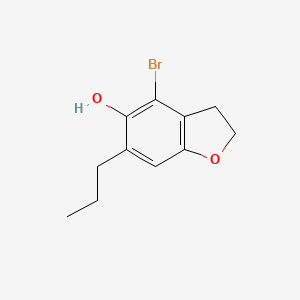
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
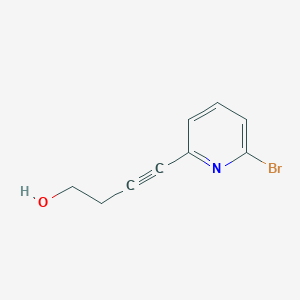
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
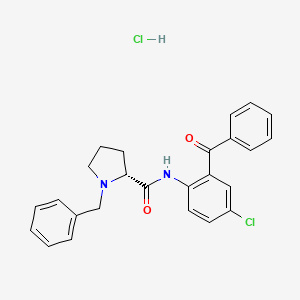
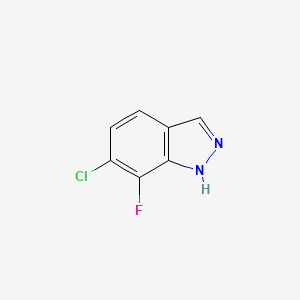
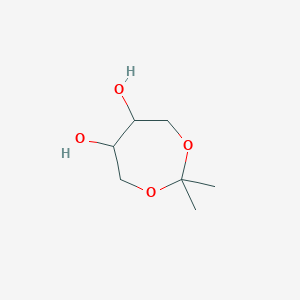
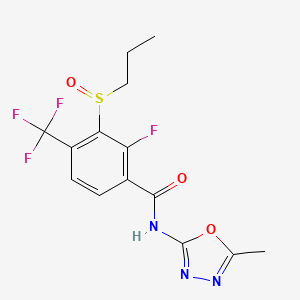
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)

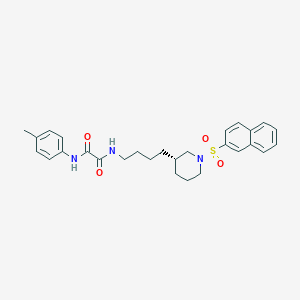
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
